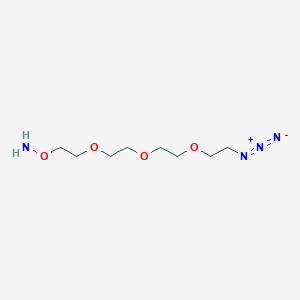

Aminooxy-PEG3-azide

Description

Properties

IUPAC Name |

O-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O4/c9-12-11-1-2-13-3-4-14-5-6-15-7-8-16-10/h1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRXFPCTWIFEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCON)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Aminooxy-PEG3-azide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-azide is a heterobifunctional crosslinker that has become an invaluable tool in the fields of bioconjugation, chemical biology, and drug development. Its unique structure incorporates two distinct reactive handles—an aminooxy group and an azide group—separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer. This design allows for a sequential and chemoselective two-step ligation strategy, making it a versatile reagent for constructing complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2].

The aminooxy moiety reacts specifically with aldehydes and ketones to form a stable oxime bond, a reaction known as oxime ligation[3][4][5]. The azide group participates in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage. The PEG spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.

This guide provides a comprehensive overview of the structure, properties, and core experimental protocols for utilizing this compound in research and development.

Core Structure and Properties

This compound is characterized by its linear structure containing a terminal aminooxy group (-ONH₂), a triethylene glycol spacer, and a terminal azide group (-N₃).

-

IUPAC Name: O-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)hydroxylamine

-

SMILES: NOCCOCCOCCOCCN=[N+]=[N-]

The key physicochemical properties of this compound are summarized in the table below.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 1306615-51-9 | |

| Chemical Formula | C₈H₁₈N₄O₄ | |

| Molecular Weight | 234.26 g/mol | |

| Exact Mass | 234.1328 u | |

| Purity | Typically >95% | |

| Appearance | Liquid or oil | N/A |

| Solubility | Soluble in aqueous media and organic solvents (e.g., DMSO, DMF) | |

| Storage Conditions | Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C. Keep dry and dark. Highly reactive; immediate use (within 1 week) is recommended. |

Experimental Workflow and Reactions

The utility of this compound lies in its ability to link two different molecules (e.g., a protein and a payload) through two orthogonal reactions. The general workflow involves first reacting one of the functional groups (e.g., the aminooxy group with an aldehyde-modified protein) and then, after purification, reacting the second group (e.g., the azide with an alkyne-modified payload).

Caption: Dual-reaction workflow using this compound linker.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key reactions involving this compound. Optimization is often required based on the specific substrates.

Protocol 1: Oxime Ligation with an Aldehyde-Containing Protein

This protocol describes the conjugation of the aminooxy group to a protein that has been modified to present an aldehyde group.

Materials:

-

Aldehyde-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).

-

This compound.

-

Reaction Buffer: Amine-free buffer, pH 6.5-7.5 (e.g., PBS or HEPES).

-

(Optional) Aniline catalyst stock solution (e.g., 200 mM in DMSO). Aniline can accelerate the reaction.

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Protein Preparation: Ensure the aldehyde-modified protein is in the appropriate amine-free reaction buffer at a known concentration. If the protein buffer contains primary amines (like Tris), a buffer exchange must be performed first.

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in an appropriate solvent (e.g., DMSO or water).

-

Reaction Setup:

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The exact ratio should be optimized.

-

If using a catalyst, add aniline to a final concentration of 10-20 mM.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction can be monitored by techniques like SDS-PAGE (which will show a molecular weight shift) or LC-MS.

-

Purification: Remove excess, unreacted this compound and catalyst using a desalting column (e.g., Zeba™ Spin) or dialysis against the desired buffer for the next step.

-

Characterization: Confirm the successful conjugation and purity of the resulting azide-functionalized protein using LC-MS or other appropriate analytical methods.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free reaction of the azide-functionalized intermediate with a molecule containing a strained alkyne (e.g., DBCO, BCN).

Materials:

-

Azide-functionalized intermediate (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4).

-

Strained alkyne-functionalized molecule (e.g., DBCO-Payload).

-

Solvent for the alkyne molecule (e.g., DMSO).

-

Purification equipment (e.g., SEC, dialysis).

Procedure:

-

Reactant Preparation: Prepare a stock solution of the strained alkyne-functionalized molecule in a compatible solvent like DMSO.

-

Reaction Setup: Add a 1.5- to 5-fold molar excess of the strained alkyne solution to the solution of the azide-functionalized intermediate.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction progress can be monitored by LC-MS or HPLC.

-

Purification: Purify the final bioconjugate to remove any unreacted alkyne-functionalized molecule. The method of choice (e.g., size-exclusion chromatography, dialysis, or HIC) will depend on the properties of the final conjugate.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction of the azide-functionalized intermediate with a molecule containing a terminal alkyne, using a copper(I) catalyst. This method is not suitable for live-cell applications due to copper toxicity.

Materials:

-

Azide-functionalized intermediate (from Protocol 1).

-

Terminal alkyne-functionalized molecule.

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

-

Copper ligand stock solution (e.g., THPTA, BTTAA) (e.g., 250 mM in DMSO/water).

-

Reducing agent: Sodium Ascorbate (freshly prepared stock solution, e.g., 500 mM in water).

-

Reaction buffer (e.g., PBS).

Procedure:

-

Reactant Preparation: In a reaction tube, combine the azide-functionalized intermediate and a 1.5- to 5-fold molar excess of the terminal alkyne-functionalized molecule in the reaction buffer.

-

Catalyst Premix: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.

-

Reaction Initiation:

-

Add the copper/ligand premix to the biomolecule/alkyne mixture. The final concentration of copper is typically 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

-

Purification: Purify the final conjugate using an appropriate method (e.g., SEC, dialysis) to remove the copper catalyst, excess reagents, and byproducts.

Conclusion

This compound is a powerful and versatile bifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its orthogonal reactive ends allow for controlled, sequential ligations through stable oxime and triazole linkages. By understanding its core structure and leveraging the established protocols for oxime ligation and click chemistry, researchers can effectively apply this reagent to advance programs in drug delivery, diagnostics, and fundamental biological studies.

References

An In-depth Technical Guide to Aminooxy-PEG3-azide: Properties, Protocols, and Applications

For researchers, scientists, and professionals in drug development, bifunctional linkers are indispensable tools for conjugating diverse molecules with precision and stability. Among these, Aminooxy-PEG3-azide has emerged as a versatile and valuable reagent. Its heterobifunctional nature, featuring an aminooxy group and an azide moiety separated by a hydrophilic polyethylene glycol (PEG) spacer, enables a wide range of applications in bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.

Core Chemical Properties and Specifications

This compound is a polyethylene glycol derivative containing two distinct reactive groups.[3] The aminooxy group readily reacts with aldehydes and ketones to form stable oxime bonds, a reaction that is highly efficient under mild acidic conditions.[4] The azide group participates in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage. The hydrophilic PEG3 spacer enhances the solubility of the molecule and its conjugates in aqueous media.

Quantitative Data Summary

For ease of reference, the key quantitative specifications for this compound are summarized in the tables below.

| Identifier | Value | Reference(s) |

| CAS Number | 1306615-51-9 | |

| Synonyms | Aminoxy-PEG3-N3, Aminooxy-TEG-azide |

| Chemical and Physical Properties | Value | Reference(s) |

| Molecular Formula | C8H18N4O4 | |

| Molecular Weight | 234.26 g/mol | |

| Purity | >95% | |

| Appearance | Colorless oil or solid powder | |

| Solubility | Soluble in DMSO, DCM, THF, acetonitrile, DMF |

| Storage and Handling | Condition | Reference(s) |

| Short-term Storage | 0 - 4 °C (days to weeks) | |

| Long-term Storage | -20 °C (months to years) | |

| Shipping Condition | Shipped under ambient temperature | |

| Stability | Stable for several weeks during shipping |

Reaction Mechanisms and Logical Workflow

The dual functionality of this compound allows for a two-step sequential or orthogonal conjugation strategy. This is conceptually illustrated in the diagram below.

References

The Dual-Action Mechanism of Aminooxy-PEG3-azide: A Technical Guide to Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the precise and stable linkage of molecules is paramount. Aminooxy-PEG3-azide has emerged as a powerful heterobifunctional linker, offering a versatile toolkit for researchers in drug development, diagnostics, and fundamental biological studies. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its dual functionalities, quantitative reaction parameters, and step-by-step experimental protocols.

Core Concepts: A Trifunctional Architecture for Versatile Ligation

This compound is a molecule meticulously designed with three key components, each contributing to its broad utility in bioconjugation:

-

Aminooxy Group (-O-NH₂): This functional group provides a highly selective reaction with carbonyl compounds (aldehydes and ketones) to form a stable oxime bond. This "oxime ligation" is a cornerstone of chemoselective conjugation, allowing for the specific labeling of molecules, such as glycoproteins, that have been oxidized to generate aldehydes.[1][2][3][4][5]

-

PEG3 Linker (- (CH₂CH₂O)₃ -): The short, hydrophilic polyethylene glycol (PEG) spacer, consisting of three ethylene glycol units, imparts several beneficial properties. It enhances the aqueous solubility of the conjugate, reduces potential immunogenicity, and provides a defined spatial separation between the conjugated molecules, which can be crucial for maintaining biological activity.

-

Azide Group (-N₃): This moiety is the gateway to the world of "click chemistry." The azide group reacts with terminal alkynes in a highly efficient and specific manner to form a stable triazole ring. This reaction can be performed under two main modalities: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This unique combination of an aminooxy group for carbonyl ligation and an azide group for click chemistry, bridged by a biocompatible PEG linker, allows for a two-step, orthogonal conjugation strategy. This enables the precise assembly of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Data Presentation: Quantitative Insights into Reaction Efficiency

The efficiency and stability of the linkages formed by this compound are critical for the successful development of bioconjugates. The following tables summarize key quantitative data for the two primary reactions.

Table 1: Kinetics of Oxime Ligation

| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference(s) |

| Aminooxyacetyl-functionalized peptide + Benzaldehyde | None | 7.0 | 2.6 ± 0.1 | |

| Aminooxyacetyl-functionalized peptide + Benzaldehyde | Aniline (10 mM) | 7.0 | 190 ± 10 | |

| Aminooxyacetyl-functionalized peptide + Benzaldehyde | Aniline (100 mM) | 7.0 | 2,000 ± 100 | |

| Aldehyde-functionalized protein + Aminooxy-dansyl | Aniline (100 mM) | 7.3 | Minimal conversion in 90s | |

| Aldehyde-functionalized protein + Aminooxy-dansyl | m-phenylenediamine (750 mM) | 7.3 | Complete labeling in ~90s | |

| Aldehyde-functionalized protein + Aminooxy-PEG | None | 7.0 | - | |

| Aldehyde-functionalized protein + Aminooxy-PEG | Aniline (10 mM) | 7.0 | 19-fold rate increase vs. uncatalyzed | |

| Aldehyde-functionalized protein + Aminooxy-PEG | p-phenylenediamine (10 mM) | 7.0 | 120-fold rate increase vs. uncatalyzed |

Table 2: Stability of Oxime and Triazole Linkages

| Linkage Type | Condition | Half-life (t₁/₂) | Notes | Reference(s) |

| Oxime | pD 7.0 | > 1000 hours | Significantly more stable than hydrazone linkages under the same conditions. | |

| Oxime | Acidic reflux | Labile | The oxime bond is generally stable but can be cleaved under harsh acidic conditions. | |

| 1,4-disubstituted 1,2,3-triazole (from CuAAC) | Physiological conditions | Highly Stable | Considered biologically inert and stable to a wide range of chemical and biological conditions. | |

| 1,2,3-triazole (from SPAAC) | Physiological conditions | Highly Stable | Similar to the CuAAC product, the triazole ring is exceptionally stable. |

Mandatory Visualization: Reaction Mechanisms and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms and workflows associated with this compound bioconjugation.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Glycoprotein Labeling via Oxime Ligation

This protocol describes the labeling of an antibody at its glycosylation sites.

Materials:

-

IgG antibody to be labeled

-

10X Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5

-

Sodium periodate (NaIO₄)

-

Ethylene glycol

-

This compound

-

Aniline (optional catalyst)

-

PBS buffer, pH 7.4

-

Anhydrous DMSO

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: Dissolve the antibody in 1X PBS buffer to a concentration of 3-15 mg/mL (20-100 µM).

-

Oxidation of Carbohydrates: a. Prepare a 100 mM stock solution of NaIO₄ in deionized water. b. Add the NaIO₄ stock solution to the antibody solution to a final concentration of 1-10 mM. c. Incubate the reaction on ice or at 4°C for 30 minutes, protected from light. d. Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 5 minutes at 4°C. e. Remove excess periodate and ethylene glycol by buffer exchange into 1X Reaction Buffer (pH 5.5) using an SEC column.

-

Aminooxy Ligation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Add a 50-fold molar excess of the this compound stock solution to the oxidized antibody solution. c. For catalyzed reactions, aniline can be added to a final concentration of 10-100 mM. d. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

Purification: a. Remove excess this compound and other small molecules by SEC using PBS buffer (pH 7.4) as the eluent. b. Collect the protein-containing fractions. c. The resulting azide-functionalized antibody is ready for the subsequent click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized biomolecule with an alkyne-containing molecule.

Materials:

-

Azide-functionalized biomolecule (from Protocol 1)

-

Alkyne-containing cargo molecule (e.g., drug, dye)

-

Copper(II) sulfate (CuSO₄)

-

THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand

-

Sodium ascorbate

-

PBS buffer, pH 7.4

-

Anhydrous DMSO

Procedure:

-

Preparation of Stock Solutions: a. Prepare a 20 mM stock solution of CuSO₄ in deionized water. b. Prepare a 50 mM stock solution of THPTA in deionized water. c. Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh). d. Prepare a 10 mM stock solution of the alkyne-containing cargo molecule in anhydrous DMSO.

-

CuAAC Reaction: a. In a microcentrifuge tube, combine the azide-functionalized biomolecule (e.g., final concentration of 25 µM) in PBS buffer. b. Add the alkyne-containing cargo molecule to a final concentration of 50-100 µM (2-4 fold molar excess). c. Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let it stand for 1-2 minutes. d. Add the catalyst premix to the reaction mixture. e. Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM. f. Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

Purification: a. Purify the final bioconjugate using SEC or another appropriate chromatography method to remove the copper catalyst, excess reagents, and byproducts.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-functionalized biomolecule with a strained alkyne.

Materials:

-

Azide-functionalized biomolecule (from Protocol 1)

-

Strained alkyne-containing molecule (e.g., DBCO, BCN)

-

PBS buffer, pH 7.4

-

Anhydrous DMSO

Procedure:

-

Preparation of Stock Solutions: a. Prepare a 10 mM stock solution of the strained alkyne-containing molecule in anhydrous DMSO.

-

SPAAC Reaction: a. To the azide-functionalized biomolecule in PBS buffer, add the strained alkyne-containing molecule stock solution to a final concentration that is in 2-10 fold molar excess over the biomolecule. b. Incubate the reaction for 1-12 hours at room temperature or 37°C. The reaction time will depend on the specific strained alkyne used and the concentration of the reactants.

-

Purification: a. Purify the final bioconjugate using SEC or another appropriate chromatography method to remove unreacted reagents.

Conclusion

This compound stands out as a highly versatile and powerful tool in the field of bioconjugation. Its dual-action mechanism, enabling both oxime ligation and click chemistry, provides researchers with a robust and orthogonal strategy for the precise construction of complex bioconjugates. The inclusion of a PEG3 linker further enhances the properties of the resulting molecules, making this linker particularly well-suited for applications in drug development, such as the synthesis of ADCs and PROTACs, as well as in advanced diagnostics and biological research. By understanding the fundamental principles of its reactivity and employing optimized experimental protocols, scientists can fully leverage the potential of this compound to advance their research and development goals.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound click chemistry reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. This compound, 1306615-51-9 | BroadPharm [broadpharm.com]

- 4. This compound | 1306615-51-9 | Data Sheet | BioChemPartner [biochempartner.com]

- 5. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

The Bifunctional Nature of Aminooxy-PEG3-azide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the bifunctional linker, Aminooxy-PEG3-azide, tailored for researchers, scientists, and professionals in the field of drug development. This document elucidates the core characteristics of this versatile molecule, detailing its chemical properties, reaction mechanisms, and applications in modern bioconjugation strategies.

This compound is a heterobifunctional crosslinker that possesses two distinct reactive moieties at either end of a three-unit polyethylene glycol (PEG) spacer.[1][2][3][4][5] This unique structure allows for the sequential and chemoselective conjugation of two different molecules, making it an invaluable tool in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Functionality

The power of this compound lies in the orthogonal reactivity of its two terminal functional groups: the aminooxy group and the azide group.

-

The Aminooxy Group: This moiety reacts specifically with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage. This reaction is highly efficient under mild acidic to neutral pH conditions and is a cornerstone of chemoselective ligation. The resulting oxime bond is significantly more stable than imine or hydrazone bonds formed from reactions with primary amines or hydrazides, respectively.

-

The Azide Group: This functional group is the key to "click chemistry," a set of biocompatible, high-yield reactions. The azide can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to form a stable 1,4-disubstituted triazole. Alternatively, in a copper-free approach, it can react with a strained cyclooctyne (e.g., DBCO or BCN) via strain-promoted azide-alkyne cycloaddition (SPAAC), which is particularly advantageous for applications in living systems due to the absence of cytotoxic copper catalysts.

-

The PEG3 Spacer: The short polyethylene glycol linker imparts several beneficial properties. It increases the hydrophilicity and aqueous solubility of the molecule and the resulting conjugate. The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C8H18N4O4 | |

| Molecular Weight | 234.26 g/mol | |

| Purity | Typically ≥95% | |

| Appearance | Varies (often a colorless to pale yellow oil or solid) | N/A |

| Solubility | Soluble in water and most organic solvents | |

| Storage Conditions | -20°C for long-term storage |

Experimental Protocols

Detailed methodologies for the two key reactions of this compound are provided below. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Oxime Ligation with an Aldehyde-Containing Biomolecule

This protocol describes the conjugation of this compound to a biomolecule containing an aldehyde group.

Materials:

-

Aldehyde-containing biomolecule (e.g., a protein with a genetically encoded aldehyde tag)

-

This compound

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5-7.0

-

Aniline (optional, as a catalyst)

-

Quenching reagent (e.g., hydroxylamine)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Biomolecule Preparation: Prepare a solution of the aldehyde-containing biomolecule in the Reaction Buffer.

-

This compound Preparation: Dissolve this compound in the Reaction Buffer to a desired stock concentration (e.g., 10 mM).

-

Reaction Initiation: Add a 5- to 20-fold molar excess of the this compound solution to the biomolecule solution.

-

Catalyst Addition (Optional): For reactions at neutral pH, aniline can be added to a final concentration of 10-100 mM to accelerate the reaction.

-

Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing. The reaction can also be performed at 4°C for overnight incubation.

-

Reaction Quenching (Optional): To stop the reaction, a quenching reagent such as hydroxylamine can be added.

-

Purification: Remove the excess this compound and other small molecules by SEC or dialysis against a suitable buffer.

-

Characterization: Confirm the conjugation and determine the conjugation efficiency using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free click chemistry reaction between the azide-functionalized biomolecule from Protocol 1 and a DBCO-containing molecule.

Materials:

-

Azide-functionalized biomolecule (product of Protocol 1)

-

DBCO-containing molecule (e.g., a fluorescent dye, drug molecule)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

Reactant Preparation: Prepare a solution of the azide-functionalized biomolecule in the Reaction Buffer. Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO) to a desired stock concentration.

-

Reaction Initiation: Add a 1.5- to 5-fold molar excess of the DBCO-containing molecule to the azide-functionalized biomolecule solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturation of the biomolecule.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

-

Purification: Purify the final bioconjugate to remove unreacted DBCO-containing molecule using SEC or dialysis.

-

Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and other relevant analytical techniques to confirm successful conjugation and purity.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the logical flow of the bifunctional conjugation process.

Caption: Workflow for the initial oxime ligation step.

Caption: Workflow for the subsequent SPAAC reaction.

References

Aminooxy-PEG3-azide for beginners in click chemistry

An In-Depth Technical Guide to Aminooxy-PEG3-azide for Beginners in Click Chemistry

For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, "click chemistry" offers a powerful and efficient toolkit. This guide provides a foundational understanding of this compound, a versatile heterobifunctional linker, and its application in click chemistry.

Introduction to Click Chemistry

Click chemistry is a chemical philosophy introduced by K. Barry Sharpless in 2001, emphasizing reactions that are simple to perform, high-yielding, and create minimal byproducts.[1][2] These reactions are modular, wide in scope, and often insensitive to oxygen and water, making them ideal for complex biological environments.[1][3] The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide and a terminal alkyne to form a stable triazole ring.[1] This process is highly efficient and selective, proceeding under mild conditions, often in aqueous solutions.

The Core Reagent: this compound

This compound is a bifunctional linker molecule designed for elegant and efficient bioconjugation. It consists of three key components:

-

An Aminooxy Group (-ONH2): This group reacts specifically with aldehydes and ketones to form a stable oxime bond.

-

A PEG3 Spacer: A three-unit polyethylene glycol (PEG) chain acts as a hydrophilic spacer, which can increase the solubility and biocompatibility of the resulting conjugate in aqueous media.

-

An Azide Group (-N3): This is the "click" functionality. It reacts with terminal alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes like DBCO or BCN in a copper-free reaction (SPAAC) to form a stable triazole linkage.

This dual functionality allows for a two-step, sequential conjugation strategy, providing precise control over the assembly of complex biomolecules.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 1306615-51-9 |

| Molecular Formula | C8H18N4O4 |

| Molecular Weight | ~234.26 g/mol |

| Purity | ≥95% |

Visualizing the Molecular Structure and Reactions

Diagrams are essential for understanding the components and processes involved in using this compound.

Caption: Chemical structure of this compound.

The primary application of the azide group is the CuAAC reaction, a cornerstone of click chemistry.

References

The Pivotal Role of the PEG3 Spacer in Aminooxy-PEG3-azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy and safety of the resulting molecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical properties of bioconjugates. This technical guide provides an in-depth exploration of the role of the short, discrete PEG3 spacer in the bifunctional linker, Aminooxy-PEG3-azide.

This compound is a heterobifunctional crosslinker featuring a highly reactive aminooxy group and an azide moiety. The aminooxy group readily reacts with aldehydes or ketones to form stable oxime bonds, while the azide group participates in highly efficient click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4] The three-unit polyethylene glycol (PEG3) chain serves as a hydrophilic spacer, separating the two reactive ends. This seemingly simple spacer plays a critical and multifaceted role in the design and function of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5]

This guide will delve into the quantitative and qualitative impact of the PEG3 spacer on bioconjugate properties, provide detailed experimental protocols for its use, and visualize its role in key biological and synthetic processes.

Core Advantages of the PEG3 Spacer

The incorporation of a PEG3 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.

Data Presentation: Properties Conferred by the PEG3 Spacer

While direct quantitative data for a PEG3 spacer is often embedded within broader studies focusing on longer PEG chains, the following table summarizes the well-established advantages. For illustrative purposes, comparative data for longer PEG chains are included to demonstrate the general principles of PEGylation.

| Property | Description | Quantitative Impact (Illustrative Examples with Longer PEG Chains) |

| Enhanced Hydrophilicity | The ethylene glycol units of the PEG spacer are highly hydrophilic, which is crucial for improving the solubility of often hydrophobic payloads used in ADCs and PROTACs. This increased solubility helps to prevent aggregation and precipitation of the bioconjugate. | A linker-payload that was insoluble in aqueous media became soluble and showed nearly quantitative conversion in conjugation reactions after incorporating a PEG24 spacer. |

| Improved Pharmacokinetics (PK) | PEGylation increases the hydrodynamic radius of a molecule, which can lead to reduced renal clearance and a longer circulation half-life. This prolonged exposure can enhance the therapeutic efficacy of the bioconjugate. | In a study optimizing a glucuronide-MMAE linker for an ADC, increasing the PEG chain length to 8 units resulted in slower clearance and increased overall exposure (AUC). |

| Reduced Immunogenicity | The PEG spacer can create a "stealth" effect by forming a hydration shell around the bioconjugate, which can mask potentially immunogenic epitopes from the immune system. | While specific data for PEG3 is limited, PEGylation, in general, is a well-established method to reduce the immunogenicity of therapeutic proteins. |

| Precise Spatial Control | The defined length of the monodisperse PEG3 spacer provides precise control over the distance between the two conjugated molecules. This is critical in PROTACs for optimal ternary complex formation and in ADCs to prevent steric hindrance of the antibody's binding site. | The linker length in PROTACs is a critical determinant of efficacy, with linkers that are too short causing steric hindrance and those that are too long failing to effectively bring the target protein and E3 ligase together. |

| Increased Stability | By preventing the aggregation of hydrophobic payloads, the PEG3 spacer contributes to the overall stability of the bioconjugate during storage and in circulation. | ADCs with a pendant 12-unit PEG chain demonstrated superior physical and chemical stability under thermal stress compared to those with a linear 24-unit PEG or a non-PEG linker. |

Experimental Protocols

The successful implementation of this compound in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed methodologies for the two key reactions involving this linker: oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 1: Oxime Ligation with an Aldehyde-Containing Molecule

This protocol describes the reaction of the aminooxy group of this compound with a molecule containing an aldehyde functionality.

Materials:

-

This compound

-

Aldehyde-containing molecule (e.g., protein, peptide, or small molecule)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0

-

Aniline (optional, as a catalyst)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Reactants:

-

Dissolve the aldehyde-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-50 mM.

-

-

Ligation Reaction:

-

To the solution of the aldehyde-containing molecule, add the this compound stock solution to achieve a 10-50 fold molar excess of the linker. The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.

-

(Optional) For catalysis, a stock solution of aniline in DMSO can be added to the reaction mixture to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature for 2-16 hours with gentle agitation. The reaction progress can be monitored by LC-MS or SDS-PAGE.

-

-

Purification:

-

Upon completion, remove the excess unreacted this compound and byproducts.

-

For protein conjugates, purification can be achieved by dialysis against a suitable buffer (e.g., PBS) or by size-exclusion chromatography.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction of the azide group of an this compound conjugate with an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule (product from Protocol 1)

-

Alkyne-containing molecule

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Anhydrous DMSO

-

Purification system

Procedure:

-

Preparation of Reactants and Catalyst:

-

Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the Reaction Buffer.

-

Prepare a 20 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh.

-

Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

-

-

Click Reaction:

-

In a reaction vessel, combine the azide-functionalized molecule and the alkyne-containing molecule (a 1.5 to 5-fold molar excess of the alkyne is often used).

-

Add the THPTA/TBTA solution to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. The final concentration of copper is typically in the range of 0.1-1 mM.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

-

-

Purification:

-

Purify the resulting triazole-linked conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove copper, excess reagents, and byproducts.

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts related to the application of this compound.

Logical Relationship of PEG3 Spacer Advantages

Core advantages of the PEG3 spacer in bioconjugation.

Experimental Workflow for Dual Conjugation

Workflow for creating a bioconjugate using both functionalities of this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

References

Aminooxy-PEG3-Azide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Aminooxy-PEG3-azide, a heterobifunctional linker crucial for advancements in bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). This document summarizes key quantitative data, outlines experimental considerations, and visualizes the reaction pathways of this versatile molecule.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) derivative featuring two reactive functional groups: an aminooxy group and an azide group. The hydrophilic PEG spacer enhances solubility in aqueous environments.[1][2] The terminal azide allows for covalent linkage with alkyne-containing molecules via "Click Chemistry," while the aminooxy group readily reacts with aldehydes and ketones to form stable oxime bonds.[1][2][3]

Solubility Data

This compound exhibits solubility in a range of common organic solvents. The presence of the PEG spacer also imparts a degree of aqueous solubility.

| Solvent | Solubility |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Acetonitrile | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Aqueous Media | Increased solubility due to the hydrophilic PEG spacer |

Note: Quantitative solubility data (e.g., mg/mL) is not consistently published by suppliers. It is recommended to perform small-scale solubility tests for specific applications and buffer systems.

Stability and Storage Recommendations

The stability of this compound is critical for its successful application. While generally stable for short periods under ambient shipping conditions, proper storage is essential to ensure its integrity and reactivity over time. There is some variation in the recommended storage conditions and long-term stability among suppliers.

| Condition | Temperature | Duration | Notes |

| Short-Term Storage | 0 - 4°C | Days to Weeks | Keep dry and protected from light. |

| 2 - 8°C | Not Specified | Keep container tightly closed. | |

| Long-Term Storage | -20°C | Months to Years | Recommended for optimal stability. |

| -5°C | Not Specified | Keep dry and avoid sunlight. | |

| In Pure Form | -20°C | Up to 3 years | |

| In Solvent | -80°C | Up to 1 year | |

| Stock Solutions | 0 - 4°C (Short-Term) | Days to Weeks | |

| -20°C (Long-Term) | Months |

Caution: One supplier suggests that aminooxy compounds are highly reactive and recommends immediate use (within one week). This contrasts with other sources indicating a shelf-life of over two years with proper storage. Researchers should consider the source of the reagent and their specific application's sensitivity when determining storage and handling procedures.

Experimental Protocols: General Guidelines

General Protocol for Solubility Assessment

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, PBS, DMSO, ethanol).

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clear vial.

-

Solvent Addition: Add a measured volume of the selected solvent in a stepwise manner.

-

Mixing: After each addition, vortex or sonicate the sample for a set period to facilitate dissolution.

-

Visual Inspection: Observe the solution against a contrasting background to check for any undissolved particulate matter.

-

Quantification: Continue adding solvent until the compound is fully dissolved. The solubility can then be expressed in terms of mg/mL or molarity. For more precise measurements, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy if a chromophore is present or can be derivatized).

General Protocol for Stability Assessment

-

Sample Preparation: Prepare multiple aliquots of this compound in the desired solvent or buffer at a known concentration.

-

Storage Conditions: Store the aliquots under various conditions (e.g., different temperatures: -20°C, 4°C, room temperature; different lighting conditions: protected from light, exposed to light).

-

Time Points: Establish a series of time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year).

-

Analytical Method: At each time point, analyze an aliquot using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The method should be able to separate the intact this compound from any potential degradation products.

-

Data Analysis: Compare the peak area of the intact compound at each time point to the initial (time 0) sample. A decrease in the peak area indicates degradation. The percentage of remaining compound can be plotted against time to determine the degradation rate.

Bioconjugation Workflow

This compound serves as a linker between two molecules through two distinct and orthogonal reaction pathways. The following diagram illustrates this dual functionality.

Caption: Bioconjugation reactions of this compound.

This technical guide provides a foundational understanding of the solubility and stability of this compound. For critical applications, it is imperative to perform in-house validation of these properties within the specific experimental context.

References

Key features of Aminooxy-PEG3-azide as a crosslinker

An In-depth Technical Guide to Aminooxy-PEG3-azide as a Bifunctional Crosslinker

Introduction

This compound is a heterobifunctional crosslinking reagent widely employed by researchers, chemists, and drug development professionals in the field of bioconjugation. This molecule possesses two distinct reactive termini—an aminooxy group and an azide group—separated by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[1][2] This unique architecture allows for sequential and chemoselective conjugation reactions, making it a valuable tool for linking biomolecules.

The integrated PEG spacer enhances the aqueous solubility of the crosslinker and the resulting conjugates, a critical feature when working with biological systems.[2][3] Its principal applications lie in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), where precise and stable linkage between different molecular entities is paramount.[1]

Core Chemical Properties

The fundamental properties of this compound are summarized below. These specifications are critical for calculating reaction stoichiometries, assessing purity, and ensuring proper storage and handling.

| Property | Value | References |

| Chemical Formula | C₈H₁₈N₄O₄ | |

| Molecular Weight | 234.26 g/mol | |

| Exact Mass | 234.1328 u | |

| CAS Number | 1306615-51-9 | |

| Purity | Typically >95% | |

| Appearance | Varies (often a solid or oil) | |

| Storage Conditions | Short-term at 0-4°C; Long-term at -20°C. Should be kept dry and protected from light. | |

| Solubility | Soluble in water and most organic solvents. |

Key Features and Reaction Mechanisms

The utility of this compound stems from its dual-reactive nature, enabling two orthogonal (chemically independent) conjugation reactions.

Aminooxy Group: Oxime Ligation

The aminooxy (-ONH₂) group reacts specifically with aldehydes or ketones to form a highly stable oxime bond. This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules. The reaction proceeds most efficiently at a neutral pH of 6.5-7.5.

Azide Group: Click Chemistry

The azide (-N₃) group is the functional handle for "Click Chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This compound can participate in two primary forms of click chemistry:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole linkage.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide reacts with a strained cyclooctyne, such as DBCO or BCN, without the need for a copper catalyst. This is particularly advantageous for applications in living cells where copper toxicity is a concern.

The diagram below illustrates the bifunctional nature of the crosslinker.

Experimental Protocols

The following protocols are generalized starting points for using this compound. Optimization may be required based on the specific biomolecules and reagents used.

Protocol 1: Oxime Ligation with an Aldehyde-Containing Protein

This protocol describes the conjugation of the aminooxy group to a protein that has been modified to contain an aldehyde group.

Materials:

-

Aldehyde-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.5.

-

This compound.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to prepare the linker stock solution.

-

(Optional) Aniline catalyst stock solution (e.g., 200 mM in water).

Methodology:

-

Prepare Linker Stock Solution: Dissolve this compound in DMF or DMSO to a concentration of 10-50 mM.

-

Prepare Protein Solution: Adjust the concentration of the aldehyde-modified protein to 1-10 mg/mL in the reaction buffer.

-

Reaction Incubation: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. If using a catalyst, add aniline to a final concentration of 10-20 mM.

-

Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove the excess crosslinker and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC) with a buffer appropriate for the newly formed azide-functionalized protein.

-

Characterization: Confirm the conjugation using techniques such as SDS-PAGE, mass spectrometry (MS), or HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group (e.g., on the protein from Protocol 1) to an alkyne-containing molecule, such as a cytotoxic drug or a fluorescent probe.

Materials:

-

Azide-functionalized protein (from Protocol 1) in an amine-free buffer (e.g., PBS), pH 7-8.

-

Alkyne-containing molecule.

-

Catalyst Premix Components:

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

-

Water-soluble ligand, THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (e.g., 100 mM in water). Using a ligand like THPTA protects biomolecules from oxidative damage and improves reaction efficiency.

-

Reducing agent, Sodium Ascorbate, stock solution (e.g., 300 mM in water, freshly prepared).

-

Methodology:

-

Prepare Reactants: In a microcentrifuge tube, combine the azide-functionalized protein and a 3- to 10-fold molar excess of the alkyne-containing molecule. Adjust the final volume with buffer.

-

Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions. A common ratio is 1 part CuSO₄ to 2-5 parts ligand. Let this mixture stand for a few minutes.

-

Initiate Reaction: Add the CuSO₄/THPTA premix to the protein/alkyne mixture to achieve a final copper concentration of 0.1-1.0 mM. Vortex briefly.

-

Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentration should be 5-10 times the copper concentration.

-

Incubate: Protect the reaction from light and incubate for 1-2 hours at room temperature.

-

Purification: Purify the final conjugate using desalting columns, dialysis, or SEC to remove the copper catalyst, excess reagents, and byproducts.

-

Characterization: Analyze the final product using SDS-PAGE, MS, HPLC, or functional assays to confirm successful conjugation.

Application Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

A primary application of this compound is in the construction of ADCs, where it serves as the stable, non-cleavable linker connecting a monoclonal antibody (mAb) to a cytotoxic payload. The workflow diagram below outlines the key steps in this process.

References

Methodological & Application

Protocol for Site-Specific Protein Labeling with Aminooxy-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the site-specific labeling of proteins using the heterobifunctional linker, Aminooxy-PEG3-azide. This reagent enables a two-step conjugation strategy, providing a versatile method for linking proteins to a variety of molecules, including fluorescent dyes, biotin, drug payloads for antibody-drug conjugates (ADCs), and ligands for proteolysis-targeting chimeras (PROTACs).

The core of this methodology lies in the sequential and bioorthogonal reactions facilitated by the two distinct reactive groups of the linker:

-

Aminooxy Group: This group reacts specifically with aldehyde or ketone moieties to form a stable oxime bond. To achieve site-specific labeling, an aldehyde or ketone must first be introduced into the target protein. This can be accomplished through enzymatic methods, such as the use of an "aldehyde tag," or by chemical modification, for instance, the oxidation of glycoproteins.

-

Azide Group: This group serves as a handle for "click chemistry," a set of highly efficient and specific reactions. The azide can be conjugated to a molecule containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to a strained cyclooctyne (e.g., DBCO, BCN) via the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The bioorthogonal nature of this reaction ensures that it proceeds with high efficiency in complex biological mixtures without cross-reactivity with native functional groups.[3]

This dual-reactivity approach allows for the modular and efficient construction of well-defined protein conjugates, a critical requirement in drug development and proteomics research. The polyethylene glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the final conjugate.

Physicochemical Properties and Reaction Parameters

The successful application of this compound relies on an understanding of its properties and the optimal conditions for each reaction step.

| Property | Value | Reference |

| Molecular Formula | C8H18N4O4 | [4] |

| Molecular Weight | 234.26 g/mol | [4] |

| Purity | >95% | |

| Storage | Store at -20°C, keep dry and protected from light. | |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers. | |

| Aminooxy Reaction pH | 4.0 - 6.0 | |

| Click Chemistry Reaction pH | 4.0 - 11.0 |

Quantitative Analysis of Labeling Efficiency

The efficiency of each conjugation step is critical for producing a homogeneous product. Quantitative analysis is typically performed using mass spectrometry to determine the degree of labeling. For antibody-drug conjugates, this is often expressed as the drug-to-antibody ratio (DAR).

| Step | Method of Analysis | Expected Efficiency | Factors Influencing Efficiency |

| Aldehyde/Ketone Introduction | Mass Spectrometry (MS) | >85% for enzymatic aldehyde tag conversion | Enzyme concentration, incubation time, protein expression system |

| This compound Conjugation | MS, SDS-PAGE | >70% | pH, reaction time, molar excess of linker |

| Click Chemistry Conjugation | MS, HPLC, UV-Vis Spectroscopy | Near-quantitative (>95%) | Catalyst (for CuAAC), concentration of reactants, reaction time |

| Overall Protein Recovery | Bradford assay, BCA assay | >80% | Number of purification steps, protein stability |

Experimental Protocols

The following protocols provide a detailed methodology for the two-step labeling of a target protein using this compound.

Protocol 1: Site-Specific Aldehyde Introduction via Aldehyde Tagging

This protocol describes the enzymatic conversion of a genetically encoded "aldehyde tag" (e.g., a CxPxR consensus sequence) into a formylglycine (fGly) residue containing a reactive aldehyde.

Materials:

-

Protein with an aldehyde tag

-

Formylglycine-generating enzyme (FGE)

-

Reaction Buffer: 50 mM HEPES, 50 mM NaCl, pH 7.5

-

Purification equipment (e.g., size-exclusion chromatography or affinity chromatography column)

Procedure:

-

Protein Expression: Express the aldehyde-tagged protein in a suitable expression system (e.g., E. coli or mammalian cells) with co-expression of FGE.

-

Protein Purification: Purify the expressed protein using standard chromatography techniques appropriate for the protein of interest.

-

Enzymatic Conversion (if not performed in vivo): a. Prepare a reaction mixture containing the purified protein (10-50 µM) and FGE in the reaction buffer. b. Incubate the reaction at 37°C for 4-16 hours.

-

Purification: Remove the FGE and other reaction components by passing the mixture through an appropriate chromatography column.

-

Verification: Confirm the conversion of the cysteine in the aldehyde tag to formylglycine using mass spectrometry.

Protocol 2: Conjugation of this compound to Aldehyde-Tagged Protein

This protocol details the reaction between the aldehyde-containing protein and the aminooxy group of the linker.

Materials:

-

Aldehyde-tagged protein (from Protocol 1)

-

This compound

-

Reaction Buffer: 100 mM sodium acetate, pH 4.5

-

Anhydrous DMSO or DMF

-

Desalting column or ultrafiltration device

Procedure:

-

Reagent Preparation: a. Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. b. Buffer exchange the aldehyde-tagged protein into the reaction buffer to a concentration of 1-5 mg/mL.

-

Labeling Reaction: a. Add a 10-50 molar excess of the this compound stock solution to the protein solution. b. Mix gently and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Remove the excess this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

Verification: Confirm the successful conjugation of the linker to the protein by mass spectrometry. The resulting azide-labeled protein is now ready for the click chemistry reaction.

Protocol 3: Click Chemistry Conjugation of the Azide-Labeled Protein

This protocol describes the final step of conjugating the azide-labeled protein with an alkyne-containing molecule of interest using either CuAAC or SPAAC.

Materials for CuAAC:

-

Azide-labeled protein (from Protocol 2)

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Sodium ascorbate

-

Reaction Buffer: PBS, pH 7.4

Procedure for CuAAC:

-

Reagent Preparation: a. Prepare stock solutions of the alkyne-containing molecule, CuSO4 (20 mM), THPTA (100 mM), and sodium ascorbate (300 mM, freshly prepared).

-

Catalyst Premix: In a separate tube, mix the CuSO4 and THPTA solutions in a 1:5 molar ratio. Let it stand for 2-3 minutes.

-

Click Reaction: a. To the azide-labeled protein solution, add a 5-20 molar excess of the alkyne-containing molecule. b. Add the premixed CuSO4/THPTA catalyst to the protein-alkyne mixture. c. Initiate the reaction by adding the sodium ascorbate solution. d. Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

Purification: Purify the final protein conjugate using a desalting column, dialysis, or affinity chromatography to remove excess reagents and catalyst.

Materials for SPAAC (Copper-Free):

-

Azide-labeled protein (from Protocol 2)

-

Strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized)

-

Reaction Buffer: PBS, pH 7.4

Procedure for SPAAC:

-

Reagent Preparation: Prepare a stock solution of the strained alkyne-containing molecule in DMSO or an appropriate solvent.

-

Click Reaction: a. Add a 3-10 molar excess of the strained alkyne solution to the azide-labeled protein solution. b. Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Purify the final protein conjugate using a desalting column, dialysis, or affinity chromatography.

Visualizations

The following diagrams illustrate the experimental workflows for protein labeling and its application in the development of ADCs and PROTACs.

Caption: Experimental workflow for protein labeling.

Caption: Workflow for ADC synthesis.

Caption: Logical workflow for PROTAC synthesis.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Aminooxy-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and safety profile. Aminooxy-PEG3-azide is a heterobifunctional linker that enables a site-specific, two-step conjugation strategy, providing precise control over the drug-to-antibody ratio (DAR) and allowing for the versatile attachment of payloads via click chemistry.[1][2][3]

This linker features an aminooxy group that reacts specifically with an aldehyde to form a stable oxime bond, and an azide group that serves as a handle for the subsequent bioorthogonal conjugation of an alkyne-functionalized payload through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[2][4] The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting ADC. This methodology is particularly well-suited for site-specific conjugation to the glycan moieties present on the Fc region of antibodies, thereby minimizing interference with the antigen-binding domains.

These application notes provide detailed protocols for the generation of aldehyde groups on an antibody via glycan oxidation, followed by conjugation with this compound and subsequent payload attachment. Methodologies for purification and characterization of the resulting ADC are also described.

I. ADC Synthesis Workflow

The overall workflow for creating an ADC using this compound involves three main stages:

-

Antibody Modification: Generation of aldehyde groups on the antibody, typically through the oxidation of its native glycan structures.

-

Linker Conjugation: Reaction of the aldehyde-modified antibody with this compound to form a stable oxime linkage.

-

Payload Conjugation: Attachment of an alkyne-modified cytotoxic payload to the azide-functionalized antibody via click chemistry.

II. Experimental Protocols

Protocol 1: Antibody Glycan Oxidation

This protocol describes the generation of aldehyde groups on the antibody's glycan moieties through mild periodate oxidation.

Materials and Reagents:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Sodium periodate (NaIO₄)

-

Reaction Buffer: 1 M Sodium Acetate, 1.5 M NaCl, pH 5.5

-

Quenching Solution: Ethylene glycol

-

Desalting columns (e.g., Sephadex G-25)

-

Coupling Buffer: PBS, pH 6.5-7.5

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 3-15 mg/mL in PBS, pH 7.4.

-

Reaction Setup:

-

To the antibody solution, add 1/10th volume of 10X Reaction Buffer.

-

Prepare a fresh 100 mM stock solution of sodium periodate in deionized water.

-

Add 1/10th volume of the 100 mM sodium periodate solution to the antibody mixture. The final concentration of sodium periodate will be approximately 10 mM. For selective oxidation of sialic acid groups, a lower final concentration of 1 mM can be used.

-

-

Incubation: Incubate the reaction mixture for 30 minutes on ice or at 4°C, protected from light. The reaction time can be varied from 10 minutes to 1 hour to control the extent of oxidation.

-

Quenching: Add ethylene glycol to a final concentration of 100 mM to quench the unreacted sodium periodate. Incubate for 10-15 minutes on ice.

-

Purification: Immediately purify the oxidized antibody using a desalting column pre-equilibrated with Coupling Buffer to remove excess reagents.

Protocol 2: Conjugation of this compound

This protocol details the conjugation of the aminooxy-functionalized linker to the aldehyde-modified antibody via oxime ligation.

Materials and Reagents:

-

Oxidized antibody from Protocol 1

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Aniline (optional, as a catalyst)

-

Coupling Buffer: PBS, pH 6.5-7.5

Procedure:

-

Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This should be prepared fresh.

-

Conjugation Reaction:

-

To the purified oxidized antibody solution, add a 50-fold molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically for each antibody.

-

(Optional) To accelerate the reaction, add aniline to a final concentration of 10 mM.

-

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle shaking, protected from light.

-

Purification: Purify the resulting azide-functionalized antibody using a desalting column or size-exclusion chromatography (SEC) to remove unreacted linker and other small molecules.

Protocol 3: Payload Conjugation via Click Chemistry (CuAAC)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the alkyne-modified payload.

Materials and Reagents:

-

Azide-functionalized antibody from Protocol 2

-

Alkyne-modified cytotoxic payload

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Anhydrous DMSO

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-modified payload in DMSO.

-

Prepare a fresh stock solution of CuSO₄:THPTA (1:5 molar ratio) in deionized water.

-

Prepare a fresh stock solution of sodium ascorbate in deionized water.

-

-

Conjugation Reaction:

-

To the azide-functionalized antibody, add the alkyne-modified payload at a 5-10 fold molar excess.

-

Add the CuSO₄:THPTA solution to a final copper concentration of 100-200 µM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-2 mM.

-

-

Incubation: Incubate the reaction for 1-2 hours at room temperature.

-

Purification: Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted payload and other reagents.

III. Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for ADC synthesis using the glycan oxidation and aminooxy linker strategy.

| Parameter | Typical Range/Value | Expected Outcome | Reference(s) |

| Antibody Oxidation | |||

| Antibody Concentration | 3-15 mg/mL | Efficient reaction kinetics | |

| NaIO₄ Concentration | 1-10 mM | Generation of aldehyde groups | |

| Reaction pH | 5.5 | Optimal for periodate stability | |

| Reaction Time | 10-60 min | Control over the number of oxidized sites | |

| Reaction Temperature | 4°C (on ice) | Minimizes protein degradation | |

| Oxime Ligation | |||

| Linker:Antibody Molar Ratio | 20-50 fold excess | High conjugation efficiency | |

| Reaction pH | 6.5-7.5 | Favorable for oxime bond formation | |

| Aniline Catalyst | 10 mM (optional) | Increased reaction rate | |

| Reaction Time | 2-4 hours | Completion of ligation | |

| Reaction Temperature | Room Temperature | Efficient conjugation | |

| Payload Conjugation (CuAAC) | |||

| Payload:Antibody Molar Ratio | 5-10 fold excess | High payload conjugation efficiency | |

| Copper (II) Concentration | 100-200 µM | Catalysis of click reaction | |

| Final ADC Characteristics | |||

| Drug-to-Antibody Ratio (DAR) | 1.5 - 4.0 | Homogeneous ADC population | |

| Purity (by SEC) | >95% | Removal of aggregates and fragments |

IV. ADC Characterization

A. Determination of Drug-to-Antibody Ratio (DAR)

The average DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method for this purpose. The addition of the hydrophobic payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

Protocol Outline for HIC:

-

Column: A HIC column (e.g., TSKgel Butyl-NPR) is used.

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with an organic modifier like isopropanol).

-

Gradient: A descending salt gradient is used to elute the ADC species, with higher DAR species eluting at lower salt concentrations.

-

Detection: UV absorbance at 280 nm.

-

Calculation: The average DAR is calculated from the weighted average of the peak areas of the different DAR species.

Alternatively, reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) can be used to determine the DAR by analyzing the masses of the light and heavy chains of the reduced ADC.

B. Analysis of Purity and Aggregation

Size-Exclusion Chromatography (SEC) is the standard method for assessing the purity of the ADC and quantifying high molecular weight species (aggregates) and fragments.

Protocol Outline for SEC:

-

Column: An SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC).

-

Mobile Phase: A physiological pH buffer (e.g., PBS, pH 7.4).

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

-

Detection: UV absorbance at 280 nm.

-

Analysis: The percentage of monomer, aggregate, and fragment is calculated from the peak areas in the chromatogram.

V. Mechanism of Action

The therapeutic effect of an ADC is initiated by its binding to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis. Following trafficking to the lysosome, the payload is released from the antibody, either through cleavage of the linker (for cleavable linkers) or degradation of the antibody itself (for non-cleavable linkers like the one formed with this compound). The released cytotoxic payload can then exert its cell-killing effect, for instance, by inhibiting microtubule polymerization or causing DNA damage.

Conclusion

The use of this compound provides a robust and versatile platform for the site-specific synthesis of antibody-drug conjugates. The two-step approach, which combines stable oxime ligation with efficient click chemistry, allows for the production of homogeneous ADCs with a controlled drug-to-antibody ratio. The detailed protocols and characterization methods outlined in these application notes serve as a comprehensive guide for researchers and scientists engaged in the development of novel and effective ADC therapeutics.

References

Application of Aminooxy-PEG3-azide in PROTAC Development: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the utilization of Aminooxy-PEG3-azide as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs).

This compound is a bifunctional linker that has gained prominence in the field of targeted protein degradation. Its unique architecture, featuring a terminal aminooxy group and an azide moiety connected by a flexible three-unit polyethylene glycol (PEG) chain, offers a powerful tool for the modular synthesis of PROTACs. The azide group serves as a chemical handle for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling the covalent linkage to an alkyne-modified warhead that binds to the protein of interest (POI). The aminooxy functionality provides a reactive site for conjugation to a ketone or aldehyde-modified E3 ligase ligand. The PEG3 spacer enhances aqueous solubility and favorably influences the physicochemical properties of the resulting PROTAC, which is crucial for cell permeability and in vivo applications.

Core Applications in PROTAC Development

The primary application of this compound in PROTAC development is to serve as a bridge, connecting a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-recruiting ligand. This trimolecular complex formation hijacks the cell's natural ubiquitin-proteasome system to induce the ubiquitination and subsequent degradation of the target protein.

Key Advantages:

-

Modular Synthesis: The orthogonal reactivity of the aminooxy and azide groups allows for a stepwise and modular assembly of the PROTAC molecule.

-

"Click Chemistry" Efficiency: The CuAAC reaction is known for its high yield, selectivity, and tolerance of a wide range of functional groups, simplifying the synthesis and purification process.[1]

-

Enhanced Physicochemical Properties: The hydrophilic PEG linker can improve the solubility and cell permeability of the final PROTAC, which are often challenging properties for these large molecules.

-

Flexibility: The PEG chain provides conformational flexibility to the PROTAC, which is often critical for allowing the warhead and the E3 ligase ligand to simultaneously bind to their respective proteins and form a productive ternary complex.

Spotlight on BRD4 Degradation

A prominent target for PROTACs utilizing PEG-based azide linkers is the bromodomain and extra-terminal domain (BET) protein BRD4. BRD4 is a key transcriptional coactivator implicated in the pathogenesis of various cancers, including acute myeloid leukemia and multiple myeloma.[2][3] By recruiting an E3 ligase such as Cereblon (CRBN) or Von Hippel-Lindau (VHL) to BRD4, PROTACs can effectively induce its degradation, leading to potent anti-proliferative effects in cancer cells.

Quantitative Data on BRD4 Degraders

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative degradation data for potent BRD4-targeting PROTACs, illustrating the levels of efficacy that can be achieved.

| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |

| Representative BRD4 PROTAC A | BRD4 | CRBN-based | MV-4-11 (AML) | 7.36 | >98 |

| Representative BRD4 PROTAC B | BRD4 | VHL-based | MM.1S (Multiple Myeloma) | Sub-nanomolar | >99 |

| Representative BRD4 PROTAC C | BRD4 | CRBN-based | 22Rv1 (Prostate Cancer) | <1 | >95 |

Note: The data presented are representative values for potent BRD4 degraders and may not correspond to PROTACs synthesized specifically with this compound, as such specific data is not publicly available. These values serve to illustrate the typical efficacy of BRD4-targeting PROTACs.[2][4]

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a BRD4-targeting PROTAC using this compound, followed by a method for evaluating its degradation activity.